molecular formula C9H13ClF3NO B2794986 2-Chloro-N-[[3-(trifluoromethyl)cyclopentyl]methyl]acetamide CAS No. 2411315-39-2

2-Chloro-N-[[3-(trifluoromethyl)cyclopentyl]methyl]acetamide

Cat. No.: B2794986
CAS No.: 2411315-39-2
M. Wt: 243.65
InChI Key: JGTIBKRUAWWMEN-UHFFFAOYSA-N
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Description

2-Chloro-N-[[3-(trifluoromethyl)cyclopentyl]methyl]acetamide is an organic compound with the molecular formula C₉H₁₃ClF₃NO It is characterized by the presence of a chloro group, a trifluoromethyl group, and a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[[3-(trifluoromethyl)cyclopentyl]methyl]acetamide typically involves the reaction of 2-chloroacetamide with a trifluoromethylated cyclopentyl derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include chloroacetyl chloride and trifluoromethylcyclopentane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[[3-(trifluoromethyl)cyclopentyl]methyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted acetamides, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives.

Scientific Research Applications

2-Chloro-N-[[3-(trifluoromethyl)cyclopentyl]methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[[3-(trifluoromethyl)cyclopentyl]methyl]acetamide involves its interaction with molecular targets, potentially including enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
  • 2-Chloro-N-[[3-(trifluoromethyl)butyl]methyl]acetamide
  • 2-Chloro-N-[[3-(trifluoromethyl)propyl]methyl]acetamide

Uniqueness

2-Chloro-N-[[3-(trifluoromethyl)cyclopentyl]methyl]acetamide is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties

Properties

IUPAC Name

2-chloro-N-[[3-(trifluoromethyl)cyclopentyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF3NO/c10-4-8(15)14-5-6-1-2-7(3-6)9(11,12)13/h6-7H,1-5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTIBKRUAWWMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CNC(=O)CCl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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